
Trabectedin intermediate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6aS,7R,13S,14R,16R)-6,6a,7,13,14,16-Hexahydro-16-(hydroxymethyl)-9-methoxy-8-(methoxymethoxy)-4,10,17-trimethyl-5-(2-propen-1-yloxy)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino3,2-bbenzazocine-14-carbonitrile is a complex organic molecule with a unique structure. It belongs to the class of isoquinoline derivatives and is characterized by multiple functional groups, including hydroxyl, methoxy, and cyano groups. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
- Formation of the Isoquinoline Core : This is typically achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
- Functional Group Modifications : Subsequent steps involve the introduction of various functional groups such as hydroxyl, methoxy, and cyano groups through reactions like alkylation, methylation, and cyanation.
- Cyclization and Final Modifications : The final steps involve cyclization reactions to form the dioxolo and benzazocine rings, followed by the introduction of the propenyloxy group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions: This compound can undergo various types of chemical reactions, including:
- Oxidation : The hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : The cyano group can be reduced to form amines.
- Substitution : The methoxy and propenyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
- Substitution : Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the cyano group would yield primary amines.
科学研究应用
- Chemistry : It can be used as a building block for the synthesis of more complex molecules.
- Biology : Its unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
- Medicine : It may have potential as a pharmaceutical agent due to its ability to interact with various biological targets.
- Industry : It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways. Its multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins and other biomolecules. This can lead to changes in the activity of these molecules, potentially resulting in biological effects.
相似化合物的比较
Similar Compounds:
- (6aS,7R,13S,14R,16R)-5-(allyloxy)-8-hydroxy-16-(hydroxymethyl)-9-methoxy-4,10,17-trimethyl-6,6a,7,13,14,16-hexahydro-12H-7,13-epiminobenzo[4,5]azocino[1,2-b][1,3]dioxolo[4,5-h]isoquinoline-14-carbonitrile
- (6aS,7R,13S,14R,16R)-Allyl 5-(allyloxy)-14-cyano-8,10-dihydroxy-16-(hydroxymethyl)-9-methoxy-4-methyl-6a,7,12,13,14,16-hexahydro-6H-7,13-epiminobenzo[4,5]azocino[1,2-b][1,3]dioxolo[4,5-h]isoquinoline
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its complex polycyclic structure. This makes it distinct from other similar compounds and potentially gives it unique properties and applications.
属性
分子式 |
C31H37N3O7 |
|---|---|
分子量 |
563.6 g/mol |
IUPAC 名称 |
(1R,2S,13R,15R,16S)-13-(hydroxymethyl)-21-methoxy-22-(methoxymethoxy)-6,20,24-trimethyl-5-prop-2-enoxy-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4,6,11,18(23),19,21-hexaene-15-carbonitrile |
InChI |
InChI=1S/C31H37N3O7/c1-7-8-38-28-17(3)29-31(41-15-40-29)25-19(28)11-21-26-24-18(9-16(2)27(37-6)30(24)39-14-36-5)10-20(33(26)4)22(12-32)34(21)23(25)13-35/h7,9,20-23,26,35H,1,8,10-11,13-15H2,2-6H3/t20-,21-,22-,23-,26-/m0/s1 |
InChI 键 |
LQURVKKEVZIXBP-KQWWLPFYSA-N |
手性 SMILES |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C(C(=C6C(=C5[C@@H](N4[C@H]([C@H](C2)N3C)C#N)CO)OCO6)C)OCC=C)C(=C1OC)OCOC |
规范 SMILES |
CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)C#N)CO)OCO6)C)OCC=C)C(=C1OC)OCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)
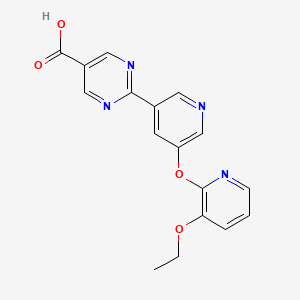
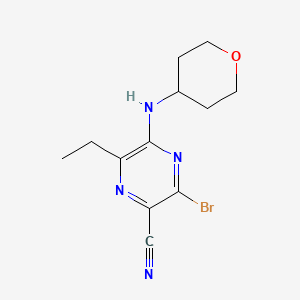

![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)

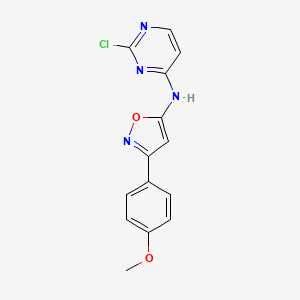
![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)
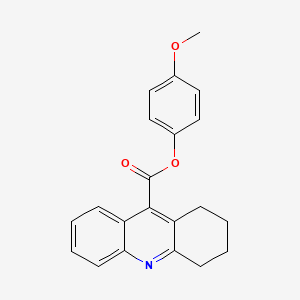

![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
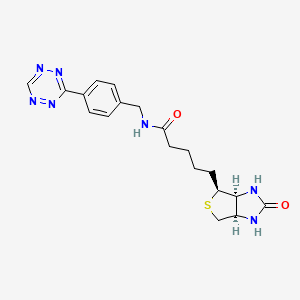
![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)
